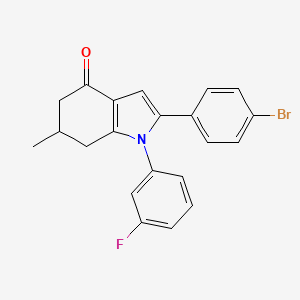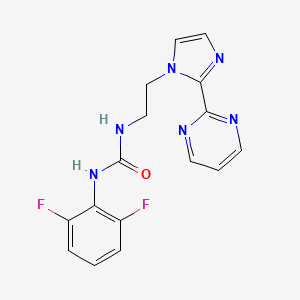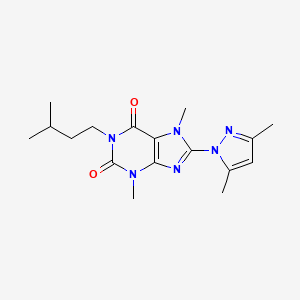
3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in several areas of study.
Aplicaciones Científicas De Investigación
Antiulcer Agents Development
Research on compounds structurally similar to 3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine has led to the identification of potential successors to existing antiulcer agents. For instance, studies have explored the gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines and analogues. These compounds demonstrate pharmacological profiles comparable to those of known antiulcer drugs, highlighting their potential in treating ulcerative conditions. Investigations into the pharmacodynamics and metabolism of these compounds have provided insights into their mechanism of action, including their conversion to the thiocyanate anion, a major metabolite contributing to their therapeutic effects (Kaminski et al., 1987).
Heterocyclic Compound Synthesis
The development of heterocyclic compounds incorporating the pyridine motif is a significant area of research. These compounds exhibit a wide range of biological activities, making them valuable in pharmaceutical applications. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-c]cinnolines introduces a new heterocyclic system, showcasing the versatility of pyridine derivatives in accessing novel pharmacophores. This research underscores the potential of such compounds in the discovery of new drugs and therapeutic agents (Artemov et al., 1998).
Anticancer Agent Synthesis
The exploration of pyridazine derivatives for anticancer applications has led to the development of compounds with significant antitumor activity. These efforts have resulted in the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which have been evaluated as potential anticancer agents. The synthesis routes and biological studies of these compounds offer promising avenues for the development of novel treatments for cancer (Temple et al., 1987).
Antimicrobial Activity
Research into the antimicrobial properties of pyridazine derivatives has yielded compounds with potent activity against various pathogens. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to the development of compounds with significant antimicrobial efficacy, exemplifies the potential of pyridazine derivatives in addressing antibiotic resistance. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains (Bayrak et al., 2009).
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-5-7-14(8-6-13)12-21-17-10-9-16(19-20-17)15-4-2-3-11-18-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEUCVIUQBRVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)




![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)

![2-[3-(4-fluorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2972644.png)
![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)


